N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with an appropriate amine to form the intermediate 2-hydroxy-2-(thiophen-2-yl)propylamine.
Coupling Reaction: The intermediate is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has potential applications as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the thiophene and trifluoromethoxy groups can participate in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-methoxyphenyl]ethanediamide
- N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-chlorophenyl]ethanediamide
Uniqueness
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-15(24,12-3-2-8-26-12)9-20-13(22)14(23)21-10-4-6-11(7-5-10)25-16(17,18)19/h2-8,24H,9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQLZHZMZALQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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